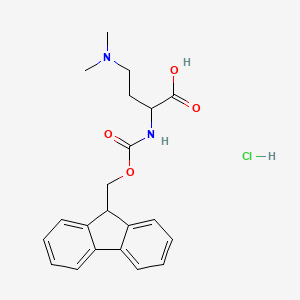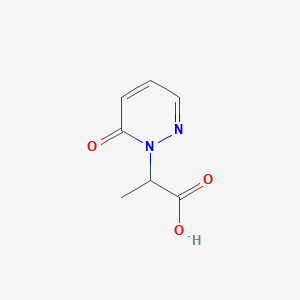
2-(6-oxopyridazin-1(6H)-yl)propanoic acid
Overview
Description
“2-(6-oxopyridazin-1(6H)-yl)propanoic acid” is a chemical compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 . It is available for research use and can be custom synthesized .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C7H8N2O3 . The compound contains a pyridazinone ring, which is a six-membered heterocyclic ring containing two nitrogen atoms .Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
- Antioxidant Assays : Studies on antioxidants, including the ABTS/PP decolorization assay, provide insights into the reaction pathways of antioxidant capacity. Certain antioxidants can form coupling adducts with radicals, undergoing further oxidative degradation. This research highlights the specificity and relevance of oxidation products in antioxidant assays, suggesting a nuanced application in tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).
Pharmacological and Industrial Importance of Biomass-Derived Compounds
- Drug Synthesis : Levulinic acid, derived from biomass, shows potential in drug synthesis due to its carbonyl and carboxyl functional groups. This flexibility in drug synthesis, cost reduction, and cleaner reaction processes indicate the relevance of biomass-derived compounds in medicine. The review emphasizes the application of levulinic acid in cancer treatment, medical materials, and other fields, suggesting a framework for the potential utility of related compounds (Zhang et al., 2021).
Enzyme-mediated Degradation and Treatment of Organic Pollutants
- Enzymatic Remediation : The use of enzymes, along with redox mediators, for the degradation of organic pollutants presents a viable approach to wastewater treatment. This method enhances the degradation efficiency of recalcitrant compounds significantly, highlighting the potential of enzyme-based systems in environmental remediation. The role of various enzymes and redox mediators in enhancing substrate range and degradation efficiency offers a glimpse into the application of biochemical methods for treating pollutants (Husain & Husain, 2007).
properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5(7(11)12)9-6(10)3-2-4-8-9/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKDXWSLVZHZLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


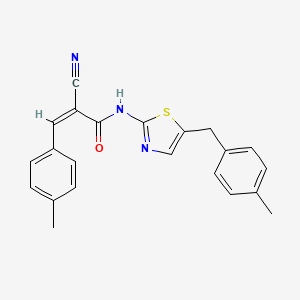
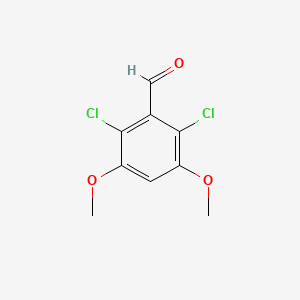
![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2469318.png)
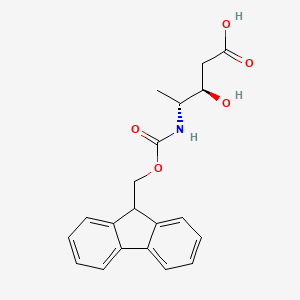

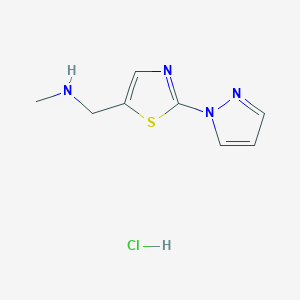

![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2469326.png)
![7-Chloro-2-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2469327.png)
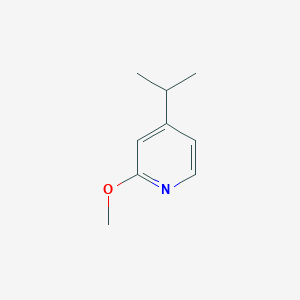
![4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2469330.png)
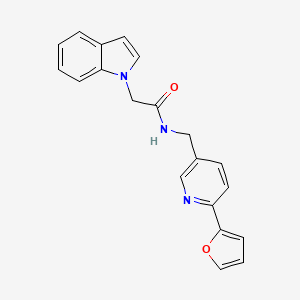
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2469332.png)
